6-Methoxypyridine-2-boronic acid, hydrochloride salt; min. 97%
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Overview
Description
6-Methoxypyridine-2-boronic acid, hydrochloride salt, is a chemical compound with the empirical formula C6H8BNO3 · HCl . It has a molecular weight of 189.40 . This compound is provided in solid form .
Molecular Structure Analysis
The SMILES string for 6-Methoxypyridine-2-boronic acid, hydrochloride salt is COC1=CC=CC(B(O)O)=N1.Cl . The InChI is 1S/C6H8BNO3.ClH/c1-11-6-4-2-3-5(8-6)7(9)10;/h2-4,9-10H,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxypyridine-2-boronic acid, hydrochloride salt include a density of 1.2±0.1 g/cm³, a boiling point of 325.7±52.0 °C at 760 mmHg, and a flash point of 150.8±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Diol Recognition and Discrimination : 6-Methoxypyridine-2-boronic acid derivatives are used in detecting and differentiating diol-containing analytes via NMR spectroscopy. This method is effective for recognizing various bioanalytes like catechol, dopamine, and sugars such as glucose and fructose at low mM concentrations without the need for multivariate analysis techniques (Axthelm et al., 2015).
Synthesis of Antioxidants : Derivatives of 6-methoxypyridine-2-boronic acid have been used in the synthesis of new antioxidants, demonstrating the compound's potential in creating pharmacologically active agents (Yao Xing-sheng, 2007).
Radioligand Imaging : 6-Methoxypyridine-2-boronic acid derivatives have been used in the synthesis of PET radioligands, such as MK-1064, for imaging of specific receptors in the brain. This highlights its role in neuroimaging and potentially in neurological research (Gao, Wang, & Zheng, 2016).
Magnetic Characterisation in Materials Science : This compound has been utilized in the synthesis of polymetallic cobalt cages, aiding in the study of magnetic properties and material science research (Langley et al., 2009).
DNA Binding Abilities : 6-Methoxypyridine-2-boronic acid derivatives have been studied for their DNA binding abilities, indicating potential applications in molecular biology and genetics (Mandal et al., 2019).
Fluorescence Quenching Studies : These compounds are studied for their fluorescent properties, particularly in fluorescence quenching, which can be applied in sensor design and biologically active molecule studies (Melavanki, 2018).
Chemical Properties and Hydrolysis : The compound's role in the formation of tetraarylpentaborates and their subsequent hydrolysis has been explored, contributing to the understanding of its chemical behavior and properties (Nishihara, Nara, & Osakada, 2002).
Drug Development and Antiandrogen Production : It has been used in the process development and crystallization of a novel topical antiandrogen, demonstrating its utility in pharmaceutical manufacturing (Daver et al., 2017).
Safety and Hazards
Future Directions
The future directions of research involving 6-Methoxypyridine-2-boronic acid, hydrochloride salt could involve the development of more robust methods for the synthesis of pyridine-containing biaryls . Additionally, the exploration of alternative nucleophilic reagents and novel main group approaches could be beneficial .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be utilized in suzuki-miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Methoxypyridine-6-boronic acid hydrochloride likely undergoes transmetalation, a process where it transfers its boronic group to a palladium catalyst . This reaction forms a new carbon-carbon bond, enabling the coupling of chemically differentiated fragments .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Result of Action
The primary result of the action of 2-Methoxypyridine-6-boronic acid hydrochloride is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The action, efficacy, and stability of 2-Methoxypyridine-6-boronic acid hydrochloride can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a suitable palladium catalyst and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by factors such as temperature and humidity .
Biochemical Analysis
Molecular Mechanism
In the context of Suzuki–Miyaura coupling, boronic acids are known to undergo transmetalation, a process where they transfer a nucleophilic organic group from boron to palladium .
Metabolic Pathways
Boronic acids are known to be involved in Suzuki–Miyaura coupling, suggesting potential interactions with enzymes or cofactors in this process .
properties
IUPAC Name |
(6-methoxypyridin-2-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.ClH/c1-11-6-4-2-3-5(8-6)7(9)10;/h2-4,9-10H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFJPIZCCLHLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OC)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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